1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Overview
Description
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. The presence of a trifluoromethyl group and a cyclopropylmethyl group in its structure imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Scientific Research Applications
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
Target of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. Compounds with a trifluoromethyl group often undergo trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to play a role in various biochemical reactions .
Pharmacokinetics
The trifluoromethyl group is known to affect the pharmacokinetic properties of various compounds .
Result of Action
The trifluoromethyl group is known to have various effects on the molecular and cellular level .
Action Environment
The trifluoromethyl group is known to be influenced by various environmental factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide plays a significant role in various biochemical reactions. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable tool in drug design and development . This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The nature of these interactions often involves the formation of stable complexes, leading to the inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by acting as an agonist or antagonist to specific nuclear receptors, thereby affecting cellular metabolism and function . Additionally, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition of enzyme activity, particularly those involved in metabolic pathways . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the development of therapeutic applications for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process affects the compound’s bioavailability and clearance from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette transporters, which facilitate its efflux from cells . This interaction affects the compound’s localization and accumulation within tissues, influencing its overall pharmacokinetic profile .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to the nucleus, where it affects gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation, can influence the compound’s subcellular localization and activity .
Preparation Methods
The synthesis of 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves several steps, typically starting with the formation of the pyrazole ring. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of high-pressure reactors and specialized catalysts.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide stands out due to its unique combination of a trifluoromethyl group and a cyclopropylmethyl group. Similar compounds include:
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: The position of the carboxamide group is different, which can affect the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)7-3-6(8(13)16)15(14-7)4-5-1-2-5/h3,5H,1-2,4H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGVMIMEJMZHJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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